

Spectroscopic Characterization of (3-Iodopropoxy)benzene: A Technical Guide

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Compound of Interest

Compound Name: (3-iodopropoxy)Benzene

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Introduction

(3-Iodopropoxy)benzene is an aromatic ether with an iodinated alkyl chain. Its structural elucidation and purity assessment are crucial for its application in various research and development settings, including as a building block in organic synthesis and drug discovery. This technical guide provides an in-depth overview of the expected spectroscopic data for **(3-iodopropoxy)benzene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published spectroscopic data for **(3-iodopropoxy)benzene**, this guide leverages data from its close structural analog, (3-bromopropoxy)benzene, to predict and interpret the spectral characteristics of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for **(3-iodopropoxy)benzene**. The data for the bromo-analog is provided as a reference.

Table 1: ¹H NMR Spectroscopic Data

Assignment	Predicted Chemical Shift (δ , ppm) for (3-Iodopropoxy)benzene	Reference Chemical Shift (δ , ppm) for (3-Bromopropoxy)benzene	Multiplicity	Integration
Ar-H (ortho)	~6.90-7.00	6.94	d	2H
Ar-H (para)	~6.85-6.95	6.90	t	1H
Ar-H (meta)	~7.25-7.35	7.29	t	2H
O-CH ₂	~4.05-4.15	4.13	t	2H
CH ₂ -CH ₂ -CH ₂	~2.20-2.30	2.30	p	2H
CH ₂ -I	~3.30-3.40	3.60 (for CH ₂ -Br)	t	2H

Note: The chemical shift for the protons on the carbon bearing the halogen (CH₂-I) is expected to be slightly downfield compared to the bromo-analog due to the lower electronegativity of iodine.

Table 2: ¹³C NMR Spectroscopic Data

Assignment	Predicted Chemical Shift (δ , ppm) for (3-Iodopropoxy)benzene
C-I	~5-15
C-C-C	~30-40
O-C	~65-75
Ar-C (para)	~120-125
Ar-C (ortho)	~114-118
Ar-C (meta)	~128-132
Ar-C (ipso)	~158-162

Table 3: IR Spectroscopic Data

Functional Group	Predicted Wavenumber (cm-1) for (3-Iodopropoxy)benzene	Vibration Mode
C-H (aromatic)	3050-3150	Stretching
C-H (aliphatic)	2850-3000	Stretching
C=C (aromatic)	1450-1600	Stretching
C-O (ether)	1200-1300 (asymmetric), 1000-1100 (symmetric)	Stretching
C-I	500-600	Stretching

Table 4: Mass Spectrometry Data

Fragment	Predicted m/z	Notes
[M] ⁺	262	Molecular ion
[M-I] ⁺	135	Loss of iodine radical
[C ₆ H ₅ O] ⁺	93	Phenoxy cation
[C ₆ H ₅] ⁺	77	Phenyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain one.
- ¹H NMR Acquisition:** Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

- **¹³C NMR Acquisition:** Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.
- **Acquisition:** Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded first and subtracted from the sample spectrum.

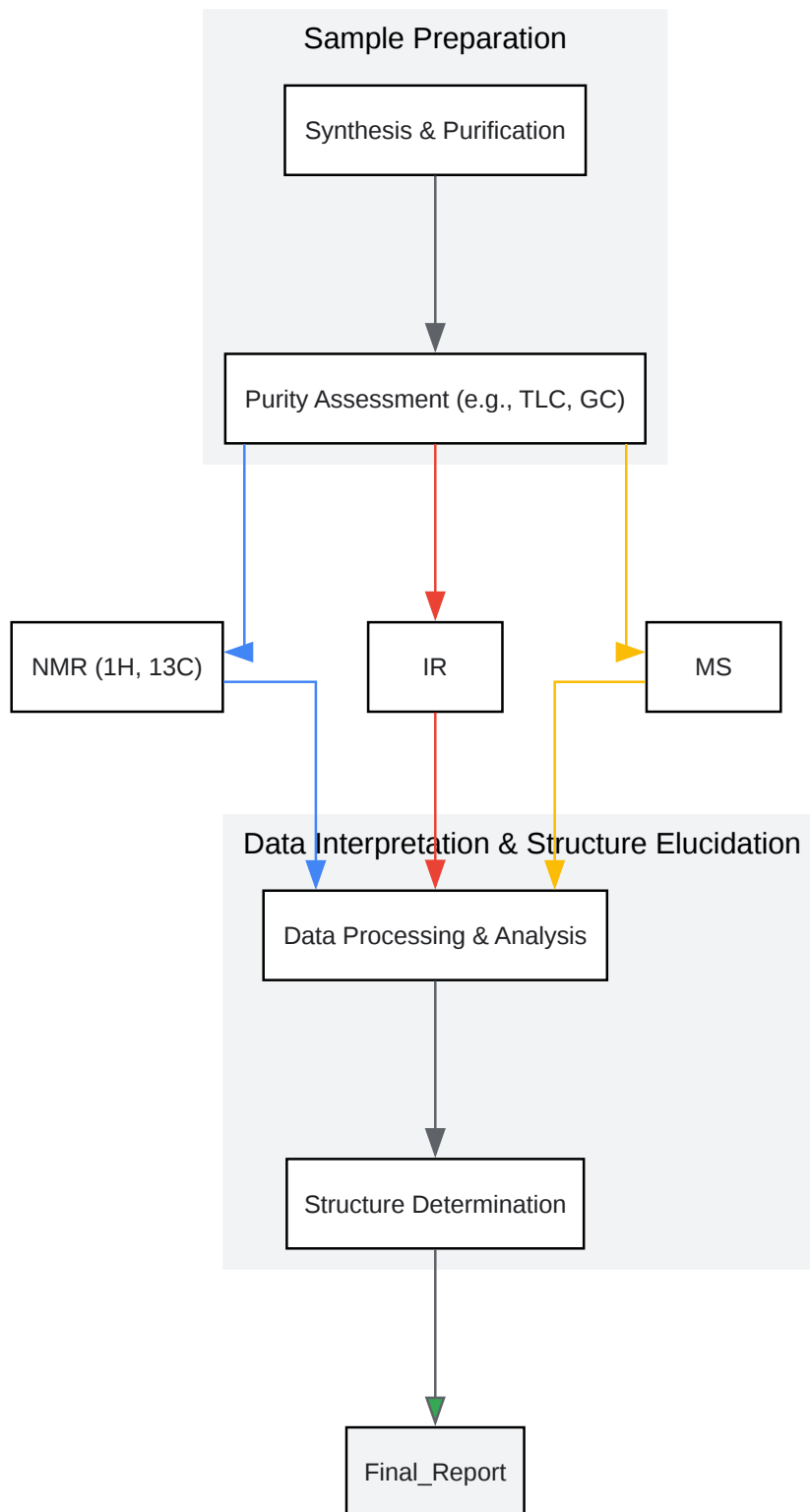
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatography (GC) column for separation and introduction (GC-MS).
- **Ionization:** Use a suitable ionization technique. Electron Impact (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often preserves the molecular ion.
- **Analysis:** The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **(3-iodopropoxy)benzene**.

General Workflow for Spectroscopic Analysis

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